5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(3-methylpyridin-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(3-methylpyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H23N3O6S and its molecular weight is 445.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Furan Derivatives in Biomass Conversion and Material Science
Conversion of Plant Biomass to Furan Derivatives :Furan derivatives like 5-Hydroxymethylfurfural (HMF) are pivotal in converting plant biomass into valuable chemicals for the chemical industry, potentially replacing non-renewable hydrocarbon sources. HMF and its derivatives are explored for producing monomers, polymers, fuels, solvents, pharmaceuticals, and more, highlighting their versatility and sustainable impact on material science and energy sectors (Chernyshev, Kravchenko, & Ananikov, 2017).
Sulfonamides in Pharmaceutical Applications
Sulfonamide as a Drug Motif :Sulfonamides, characterized by the sulfonamide group, form the basis of several drug classes, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their importance extends to novel drugs like apricoxib and pazopanib, suggesting their broad utility in medicinal chemistry for treating various conditions, from glaucoma to cancer (Carta, Scozzafava, & Supuran, 2012).
Sulfonamides and Furan Derivatives in Drug Design
Bioactive Furan and Thiophene Substitutes in Medicinal Chemistry :The incorporation of furan and thiophene rings into drug molecules, particularly in nucleobase, nucleoside analogues, and bioisosteric replacements, showcases their critical role in enhancing pharmaceutical properties. These modifications often lead to compounds with optimized antiviral, antitumor, and antimicrobial activities, demonstrating the chemical versatility and therapeutic potential of furan derivatives in drug design (Ostrowski, 2022).
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-N-(3-methylpyridin-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S/c1-14-5-4-11-22-20(14)24-21(25)17-8-9-19(30-17)31(26,27)23-12-10-15-6-7-16(28-2)18(13-15)29-3/h4-9,11,13,23H,10,12H2,1-3H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRGZNRSZIUGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.